molecular formula C21H24N6O B5171292 N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B5171292
M. Wt: 376.5 g/mol
InChI Key: SUOBLXXELQPFSG-UHFFFAOYSA-N
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Description

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a pyrazole ring, and a cyclopentane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridine and pyrazole rings, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. Techniques such as catalytic oxidation and solvent optimization are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide include:

Uniqueness

What sets this compound apart is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-27(13-10-16-7-2-3-11-22-16)20-15(6-5-12-23-20)14-24-21(28)19-17-8-4-9-18(17)25-26-19/h2-3,5-7,11-12H,4,8-10,13-14H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOBLXXELQPFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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